molecular formula C15H15NO3S B1607568 1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 35577-89-0

1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B1607568
CAS No.: 35577-89-0
M. Wt: 289.4 g/mol
InChI Key: YODKWYHJKWMTAO-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has a unique structure that combines the indole nucleus with a sulfonyl group, making it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one involves several steps. One common method includes the reaction of 1,5,6,7-tetrahydro-4H-indol-4-one with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting COX-2, the compound can reduce inflammation and pain . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific combination of the indole nucleus with a sulfonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-11-5-7-12(8-6-11)20(18,19)16-10-9-13-14(16)3-2-4-15(13)17/h5-10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODKWYHJKWMTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363380
Record name 1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665999
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

35577-89-0
Record name 1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one
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1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one
Reactant of Route 3
1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one
Reactant of Route 4
1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one
Reactant of Route 5
1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one
Reactant of Route 6
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1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one

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